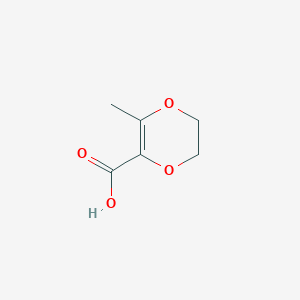

dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known as (2S,3S,5S,6S)-5,6-DIMETHOXY-5,6-DIMETHYL-[1,4]DIOXANE-2,3-DICARBOXYLIC DIMETHYL ESTER, has the molecular formula C10H16O8 . It has a molecular weight of 264.23 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Applications De Recherche Scientifique

Organic Synthesis and Drug Precursors

- The compound has been utilized in the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which serve as useful drug precursors or perspective ligands (Dotsenko et al., 2019).

- It represents a stable alternative to glyceraldehyde acetonide, highlighting its importance in synthetic organic chemistry for building related compounds from inexpensive D-mannitol (Ley & Michel, 2003).

Antibacterial Activity

- Dimethoxane derivatives have shown potential antibacterial activity, indicating their use in preserving pharmaceutical and cosmetic formulations (Woolfson, 1977).

Synthesis of Functionalized Derivatives

- The compound serves as a precursor for the synthesis of functionalized cyclohexene derivatives via [4+2] cycloaddition reactions, demonstrating its utility in generating biologically relevant materials (Shimizu et al., 2021).

Structural Mimic and Mannosidase Stability

- It has been designed as a structural mimic of α(1,2)mannobioside, undergoing structural analysis and showing significant stability against mannosidase, indicating its potential in developing mannosidase inhibitors (Mari et al., 2004).

Inclusion Compounds and Crystal Structures

- Research into the crystal structures of inclusion compounds involving derivatives of dimethyl 1,4-dioxane dicarboxylate reveals their potential in forming stable complexes with guest molecules, providing insights into supramolecular chemistry and materials science (Ermer & Lindenberg, 1991).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate' involves the protection of a diol followed by esterification with dimethyl carbonate. The diol is obtained from a diastereoselective reduction of a diketone intermediate, which is synthesized from commercially available starting materials.", "Starting Materials": [ "2,5-dimethoxy-2,5-dimethylhexane", "Sodium borohydride", "Acetic acid", "Dimethyl carbonate", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Reduction of 2,5-dimethoxy-2,5-dimethylhexane with sodium borohydride in acetic acid to obtain the corresponding diol.", "Step 2: Protection of the diol with dimethyl carbonate in the presence of sodium hydroxide to form the corresponding carbonate.", "Step 3: Deprotection of the carbonate with methanol and water to obtain the diketone intermediate.", "Step 4: Esterification of the diketone intermediate with dimethyl carbonate in the presence of sodium hydroxide to form the desired compound." ] } | |

Numéro CAS |

241811-65-4 |

Formule moléculaire |

C12H20O8 |

Poids moléculaire |

292.28 g/mol |

Nom IUPAC |

dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate |

InChI |

InChI=1S/C12H20O8/c1-11(17-5)12(2,18-6)20-8(10(14)16-4)7(19-11)9(13)15-3/h7-8H,1-6H3/t7-,8-,11-,12-/m0/s1 |

Clé InChI |

CIDSXIYWZMWIAF-OSTYVCCYSA-N |

SMILES isomérique |

C[C@]1([C@@](O[C@@H]([C@H](O1)C(=O)OC)C(=O)OC)(C)OC)OC |

SMILES |

CC1(C(OC(C(O1)C(=O)OC)C(=O)OC)(C)OC)OC |

SMILES canonique |

CC1(C(OC(C(O1)C(=O)OC)C(=O)OC)(C)OC)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611365.png)